Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Overview
Description
Benzyl carbamates are a class of organic compounds that contain a benzyl group attached to a carbamate functional group . They are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of benzyl carbamates involves a benzyl group (a benzene ring attached to a CH2 group) and a carbamate group (an organic compound derived from carbamic acid, with the general formula R1O(C=O)NR2R3) .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates can vary widely depending on their specific structure. For example, they can range from solid to liquid at room temperature, and their solubility can vary in different solvents .Scientific Research Applications
Antidiabetic Activity
Research has shown that derivatives of 1,3,4-oxadiazole, such as those synthesized from benzaldehyde and acetoacetanilides, have potential applications in antidiabetic treatments. These compounds have been evaluated for their in vitro antidiabetic activity, showing promise as α-amylase inhibitors (Lalpara et al., 2021).
Antibacterial Activity
A series of novel oxadiazole derivatives have demonstrated significant antibacterial properties. Among these, certain compounds have shown effective inhibition against various bacterial strains, such as Bacillus subtilis and Escherichia coli, indicating their potential as antibacterial agents (Rai et al., 2009).
Nematocidal Activity
In the realm of agriculture, oxadiazole derivatives containing a thiadiazole amide group have been synthesized and shown to possess good nematocidal activity. These compounds have demonstrated effectiveness against Bursaphelenchus xylophilus, a harmful nematode, suggesting their use in protecting crops from nematode damage (Liu et al., 2022).
Anticancer Activity
Research in the field of oncology has led to the development of oxadiazole derivatives as potential chemotherapeutic agents. These compounds have been tested for antiproliferative activity against various human tumor cell lines, including lung and breast cancer, showing promise in cancer treatment (Kaya et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, oxadiazole derivatives have been used in the development of organic light-emitting diodes (OLEDs). These compounds serve as host materials for triplet emitters, improving the efficiency and performance of OLEDs (Guan et al., 2006).
Safety And Hazards
Future Directions
Benzyl carbamates and related compounds continue to be a topic of research in various fields, including medicinal chemistry and materials science . Future directions may include the development of new synthetic methods, the exploration of new applications, and the study of their biological activity .
properties
IUPAC Name |
benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENHWTVRQKWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magl-IN-5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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